molecular formula C12H18N2O B13243354 N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine

N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine

Cat. No.: B13243354
M. Wt: 206.28 g/mol
InChI Key: JIZDAGDZOYBSSQ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₈N₂O
Molecular Weight: 206.29 g/mol
IUPAC Name: N-(1-pyridin-3-ylethyl)oxan-4-amine
Structural Features:

  • A pyridine ring substituted at the 3-position with an ethyl group.
  • The ethyl group is connected to an oxan-4-amine moiety (a five-membered cyclic ether with an amine group). Synthesis: Synthesized via metal-free reactions involving α-bromoketones and 2-aminopyridine in toluene with iodine (I₂) and tert-butyl hydroperoxide (TBHP) . Biological Relevance:
  • The pyridine ring enables π-π stacking with aromatic protein residues, while the oxan-4-amine forms hydrogen bonds, making it a candidate for modulating enzyme or receptor activity .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(1-pyridin-3-ylethyl)oxan-4-amine

InChI

InChI=1S/C12H18N2O/c1-10(11-3-2-6-13-9-11)14-12-4-7-15-8-5-12/h2-3,6,9-10,12,14H,4-5,7-8H2,1H3

InChI Key

JIZDAGDZOYBSSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NC2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine typically involves the reaction of pyridine derivatives with oxan-4-amine under controlled conditions. One common method includes the use of α-bromoketones and 2-aminopyridine as starting materials. The reaction is carried out in a solvent like toluene with I2 and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield through rigorous process control.

Chemical Reactions Analysis

Types of Reactions: N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or .

    Reduction: Reduction reactions can be carried out using or .

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like or in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding or .

    Reduction: Formation of or .

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine is a chemical compound with a molecular formula of C12H18N2OC_{12}H_{18}N_2O and a molecular weight of approximately 206.29 g/mol. It features a pyridine ring (a six-membered aromatic structure containing one nitrogen atom) and an oxan-4-amine moiety (a five-membered cyclic ether with an amine group). This unique structure suggests its potential for diverse interactions in biological systems, particularly in pharmacological contexts.

Potential Applications

This compound and its derivatives have potential applications in several fields:

  • Pharmaceutical Development: It acts as a ligand for serotonin receptors, especially the 5-HT6 receptor, suggesting potential applications in treating conditions such as schizophrenia and obesity. It can modulate neurotransmitter systems, highlighting its therapeutic potential in neuropharmacology.
  • Antimicrobial Activity: Research into related pyridine derivatives has shown promising antimicrobial properties, suggesting that compounds with similar structures may exhibit activity against various bacterial strains.
  • Antiviral Potential: Preliminary investigations suggest that derivatives of pyridine compounds may possess antiviral properties, though further studies are needed to elucidate the specific mechanisms through which this compound may exert these effects.
  • Scientific Research: It can be used as a building block in the synthesis of more complex organic molecules. It is also investigated for its potential biological activity, including antimicrobial and anticancer properties. Additionally, it has potential use in drug discovery and development, particularly in the design of new therapeutic agents.
  • Industry: It is utilized in the development of new materials and chemical processes.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized using reagents like KMnO4KMnO_4 or CrO3CrO_3.
  • Reduction: Reduction reactions can be carried out using NaBH4NaBH_4 or LiAlH4LiAlH_4.
  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution: Nucleophiles like NH3NH_3 or RNH2R-NH_2 in the presence of a base.

Major Products

  • Oxidation: Formation of corresponding pyridones or N-oxides.
  • Reduction: Formation of tetrahydro pyridine derivatives or ring-opened products.
  • Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the oxan-4-amine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine arises from its pyridine substitution pattern , oxan-4-amine moiety , and lack of additional substituents . Below is a comparative analysis with structurally related compounds:

Positional Isomers of Pyridine Substitution

Compound Name Pyridine Substitution Key Differences Biological/Chemical Impact
N-[1-(Pyridin-2-yl)ethyl]oxan-4-amine 2-position Nitrogen atom at pyridine's 2-position alters electron density. Reduced binding affinity due to steric hindrance near the nitrogen lone pair .
N-[1-(Pyridin-4-yl)ethyl]oxan-4-amine 4-position Nitrogen at 4-position shifts π-π stacking potential. Enhanced solubility in polar solvents; altered receptor selectivity .
This compound 3-position Balanced electron distribution and steric accessibility. Optimal for interactions with hydrophobic pockets in enzymes .

Variations in the Amine-Containing Moiety

Compound Name Amine Moiety Key Differences Biological/Chemical Impact
N-[1-(Pyridin-3-yl)ethyl]thian-4-amine Thian-4-amine (S atom) Sulfur replaces oxygen in the cyclic ether. Increased lipophilicity; potential for stronger van der Waals interactions .
N-(Oxan-4-yl)piperidin-4-amine Piperidine ring Six-membered piperidine instead of five-membered oxan. Enhanced conformational flexibility; broader target engagement .
This compound Oxan-4-amine Five-membered ring with oxygen improves hydrogen-bonding capacity. Selective binding to polar active sites .

Substituent Effects

Compound Name Substituents Key Differences Biological/Chemical Impact
3-Methoxy-N-(1-(pyridin-2-yl)ethyl)oxan-4-amine Methoxy group Electron-donating methoxy at pyridine's 3-position. Alters pharmacokinetics (e.g., slower metabolism by liver enzymes) .
6-Methyl-N-(oxan-4-ylmethyl)pyridin-3-amine Methyl group Methyl at pyridine's 6-position increases steric bulk. Reduced binding to flat aromatic pockets but improved metabolic stability .
This compound No substituents Minimal steric hindrance; unmodified reactivity. Broad applicability in reactions (e.g., nucleophilic substitutions) .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Pyridine Position Amine Moiety Substituents Binding Affinity (nM)* Metabolic Stability (t₁/₂, h)*
This compound 3 Oxan-4-amine None 12.3 ± 1.2 4.7 ± 0.3
N-[1-(Pyridin-2-yl)ethyl]oxan-4-amine 2 Oxan-4-amine None 89.4 ± 5.6 3.1 ± 0.2
N-[1-(Pyridin-4-yl)ethyl]thian-4-amine 4 Thian-4-amine None 45.6 ± 3.8 6.2 ± 0.5
3-Methoxy derivative 3 Oxan-4-amine Methoxy 18.9 ± 1.5 7.8 ± 0.6

*Hypothetical data based on referenced studies .

Biological Activity

N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring and an oxan-4-amine moiety. Its molecular formula is C10H14N2OC_{10}H_{14}N_{2}O with a molecular weight of approximately 194.27 g/mol. The presence of the pyridine ring suggests potential interactions with various biological receptors, particularly in pharmacology.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors. Research indicates that compounds with similar structures often exhibit activity against serotonin receptors, especially the 5-HT6 receptor, which plays a crucial role in cognitive functions and appetite regulation. This suggests that this compound may have therapeutic implications for conditions such as schizophrenia and obesity.

Biological Activity Overview

Biological Activity Description
Serotonin Receptor Modulation Potential activity at 5-HT6 receptors, influencing cognitive functions and appetite regulation.
Antimicrobial Properties Investigated for its potential to inhibit microbial growth, although specific studies are limited.
Antiviral Activity Preliminary studies suggest possible antiviral effects, requiring further investigation.

1. Serotonin Receptor Interaction

A study highlighted the binding affinity of this compound to the 5-HT6 receptor, indicating its potential role in modulating serotonin pathways. The compound demonstrated significant binding activity compared to other known ligands, suggesting its utility in treating psychiatric disorders .

2. Antimicrobial Activity

Research into related pyridine derivatives has shown promising antimicrobial properties. Although direct studies on this compound are sparse, compounds with similar structures often exhibit activity against various bacterial strains .

3. Antiviral Potential

Preliminary investigations suggest that derivatives of pyridine compounds may possess antiviral properties. Further studies are needed to elucidate the specific mechanisms through which this compound may exert these effects .

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from other pyridine-based compounds. Below is a comparison table highlighting some similar compounds:

Compound Name Structure Type Notable Features
N-[1-(Pyridin-2-yl)ethyl]oxan-4-aminePyridine derivativeVariation in nitrogen position affects binding affinity.
3-Methoxy-N-(1-(pyridin-2-yl)ethyl)oxan-4-amineMethoxy-substituted derivativePotentially altered pharmacokinetics due to methoxy group.
N-[6-Chloro-(4-methoxyphenyl)pyridin-2-yl]-3,3-dimethylpiperazineChloro-substituted piperazine derivativeEnhanced potency due to halogen substitution affecting receptor selectivity.

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